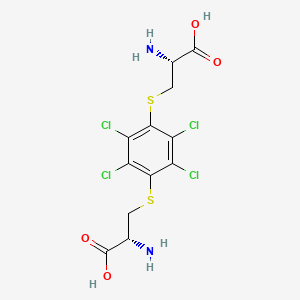
L-Cysteine, S,S'-(2,3,5,6-tetrachloro-1,4-phenylene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- is a synthetic compound that features a unique structure combining L-Cysteine with a tetrachlorinated phenylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- typically involves the reaction of L-Cysteine with 2,3,5,6-tetrachloro-1,4-phenylenediamine under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the tetrachlorinated phenylene precursor, followed by its reaction with L-Cysteine. The process is scaled up using large reactors and continuous flow systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The tetrachlorinated phenylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in protein folding and stability due to its ability to form disulfide bonds.
Medicine: Explored for potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- involves its ability to form and break disulfide bonds. This property is crucial for its biological activity, as disulfide bonds play a key role in protein structure and function. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol groups and tetrachlorinated phenylene moiety.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrachloropyridine: Used as an intermediate in the synthesis of pesticides.
Tetrachloro-1,4-benzoquinone: Known for its oxidative properties and used in organic synthesis.
2,3,5,6-Tetrachloro-4-pyridinethiol: Employed in the synthesis of various chemical compounds.
Uniqueness
L-Cysteine, S,S’-(2,3,5,6-tetrachloro-1,4-phenylene)bis- is unique due to its combination of L-Cysteine and a tetrachlorinated phenylene group, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
81100-03-0 |
|---|---|
分子式 |
C12H12Cl4N2O4S2 |
分子量 |
454.2 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,3,5,6-tetrachlorophenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H12Cl4N2O4S2/c13-5-7(15)10(24-2-4(18)12(21)22)8(16)6(14)9(5)23-1-3(17)11(19)20/h3-4H,1-2,17-18H2,(H,19,20)(H,21,22)/t3-,4-/m0/s1 |
InChI 键 |
KPMADTYCSBKGMF-IMJSIDKUSA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)SC1=C(C(=C(C(=C1Cl)Cl)SC[C@@H](C(=O)O)N)Cl)Cl |
规范 SMILES |
C(C(C(=O)O)N)SC1=C(C(=C(C(=C1Cl)Cl)SCC(C(=O)O)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


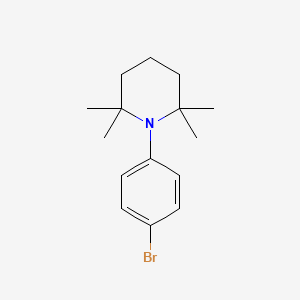
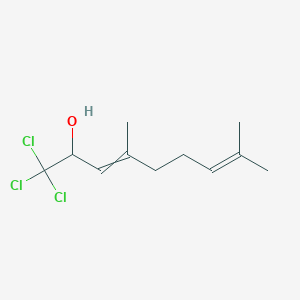
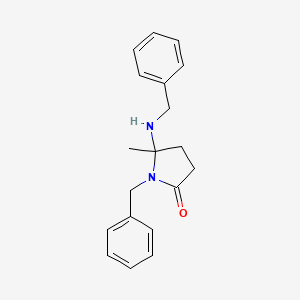
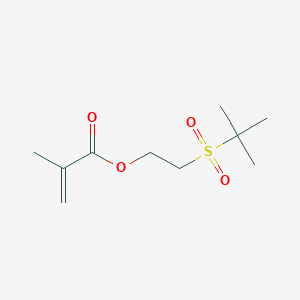



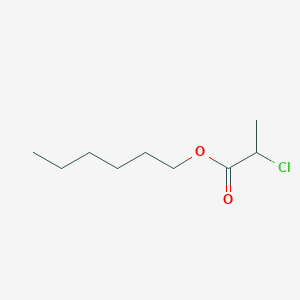
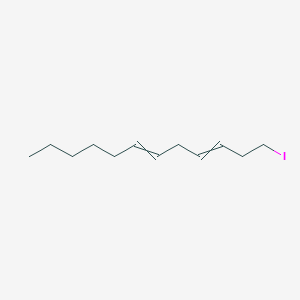
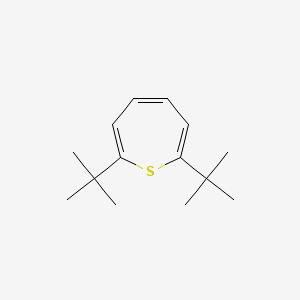
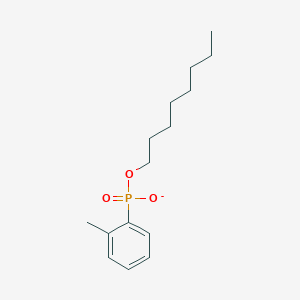

![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)

